molecular formula C16H21NO4 B14884425 1-Benzyl 3-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate

Cat. No.: B14884425
M. Wt: 291.34 g/mol
InChI Key: PEYJWMSDHXNKPP-TZMCWYRMSA-N
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Description

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by its stereochemistry, with two chiral centers at the 2nd and 3rd positions, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Chiral Centers: The stereochemistry is introduced using chiral catalysts or starting materials. For example, asymmetric hydrogenation or chiral auxiliary methods can be employed.

    Carboxylation and Esterification: The carboxylate group is introduced through carboxylation reactions, followed by esterification to form the methyl ester.

    Cbz Protection: The N-Cbz (carbobenzyloxy) group is introduced to protect the nitrogen atom, typically using benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various piperidine derivatives, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a chiral ligand in asymmetric catalysis.

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical effects. For example, as a chiral ligand, it can coordinate with metal centers in catalysts, influencing the stereochemistry of the resulting products.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3S)-N-Cbz-2-methylpiperidine-3-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    Methyl (2R,3S)-N-Cbz-2-methylpiperidine-3-carboxylate: A diastereomer with different spatial arrangement of atoms.

    Methyl (2S,3R)-N-Cbz-2-methylpiperidine-3-carboxylate: Another diastereomer with distinct stereochemistry.

Uniqueness

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-12-14(15(18)20-2)9-6-10-17(12)16(19)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3/t12-,14-/m1/s1

InChI Key

PEYJWMSDHXNKPP-TZMCWYRMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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